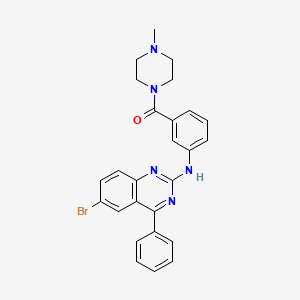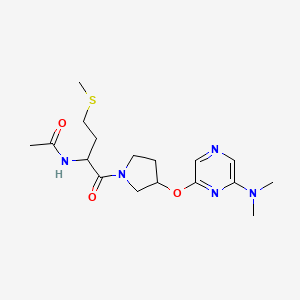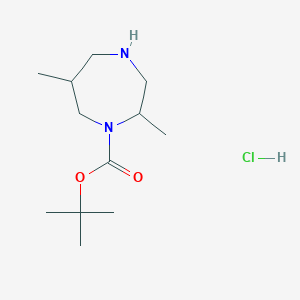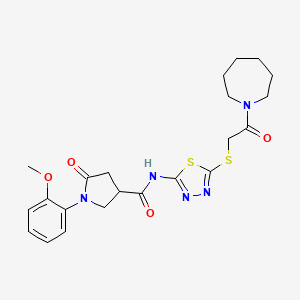
3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a compound that has been studied for its potential biological activity . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine or magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Scientific Research Applications
Chemical Structure and Synthesis
Studies have investigated the chemical structure and synthesis of compounds related to 3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide. For instance, research on the synthesis of pyridinyl-4-pyrimidinamine derivatives and their applications in medicinal chemistry has been conducted, highlighting the significance of such compounds in drug development and chemical synthesis methodologies (Mazik & Zieliński, 1996).
Pharmacological Properties
The pharmacological properties of derivatives similar to this compound have been extensively studied. For example, compounds with a structure involving piperidine and pyrimidine have been analyzed for their potential as anti-arrhythmic agents, demonstrating the capacity of such molecules to influence cardiac rhythm and potentially offer therapeutic options for arrhythmias (Chorvat et al., 1985).
Antimicrobial and Antiproliferative Activities
Several derivatives have shown antimicrobial and antiproliferative activities, suggesting their potential use in the treatment of infections and cancer. A study on the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has provided insights into their moderate antimicrobial activity (Farag et al., 2009). Additionally, compounds containing the piperidine and pyrimidine structure have been evaluated for their in vitro antiproliferative activity against human cancer cell lines, further emphasizing the importance of this chemical scaffold in developing anticancer agents (Mallesha et al., 2012).
Future Directions
The future directions for the study of “3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” could include further exploration of its potential biological activities, including its anticancer, antibacterial, antifungal, and antioxidant activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Properties
IUPAC Name |
3-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)10-14(20)17-11-13-6-7-16-15(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXDPHMUMYEJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)



![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)


